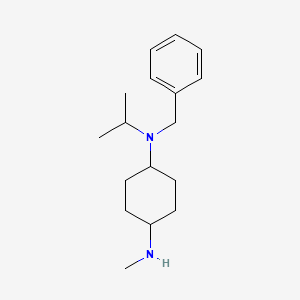

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,4-diamine

Description

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,4-diamine is a cyclohexane-1,4-diamine derivative featuring three distinct substituents: a benzyl group, an isopropyl group, and a methyl group. The compound’s structure combines a rigid cyclohexane backbone with substituents that confer steric bulk and lipophilicity. Its molecular formula is C₁₇H₂₈N₂ (monoisotopic mass: ~258.40 g/mol), as inferred from structurally similar analogs like N1-Benzyl-N1-cyclopropyl-N4-methylcyclohexane-1,4-diamine (C₁₇H₂₆N₂) .

Properties

IUPAC Name |

4-N-benzyl-1-N-methyl-4-N-propan-2-ylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2/c1-14(2)19(13-15-7-5-4-6-8-15)17-11-9-16(18-3)10-12-17/h4-8,14,16-18H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWAXMQYBHXRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with benzyl chloride, isopropyl chloride, and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl, isopropyl, or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Amine oxides, nitroso compounds

Reduction: Secondary or tertiary amines

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Backbone Flexibility : Cyclohexane-based diamines (e.g., target compound) exhibit conformational rigidity compared to planar benzene analogs (e.g., N,N′-Di-sec-butyl-1,4-benzenediamine), influencing packing in liquid crystalline phases .

Physicochemical Properties

- Lipophilicity: The benzyl group enhances lipophilicity, as seen in polyamine analogs like BnEtSPM (N-(3-benzylaminopropyl)-N'-(3-ethylaminopropyl)butane-1,4-diamine), which showed improved cellular uptake due to aromatic substituents .

- Thermal Stability : Benzene-1,4-diamine derivatives with alkoxy substituents (e.g., heptyloxy, dodecyloxy) exhibit mesophase behavior, while cyclohexane analogs like the target compound may display higher thermal stability due to reduced π-π interactions .

Biological Activity

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its unique molecular structure, which includes a cyclohexane ring and multiple functional groups. The compound's chemical formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes and receptors involved in critical cellular pathways. For instance, preliminary studies suggest that it may inhibit certain enzymes associated with cell proliferation, thereby exhibiting potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell survival and death. For example, studies have indicated that treatment with this compound can lead to significant reductions in cell viability in specific cancer types, suggesting its role as a potential chemotherapeutic agent .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising antibacterial profile, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

The data suggests that increasing concentrations lead to decreased cell viability, supporting the compound's potential as an anticancer agent .

Research Applications

This compound is being explored for various applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its potential roles in drug development and disease treatment.

- Industry : Utilized in producing specialty chemicals and pharmaceutical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.